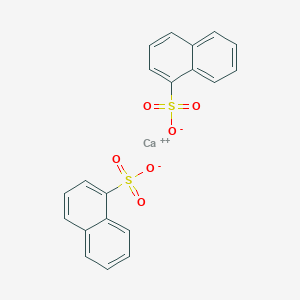
calcium;naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
calcium;naphthalene-1-sulfonate is a chemical compound with the molecular formula C20H14CaO6S2 and a molecular weight of 454.53 g/mol . It is also known as bis(1-naphthalenesulfonic acid) calcium salt. This compound is characterized by the presence of two naphthalene sulfonate groups bonded to a calcium ion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium di(naphthalene-1-sulphonate) typically involves the reaction of naphthalene-1-sulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:
2C10H7SO3H+Ca(OH)2→Ca(C10H7SO3)2+2H2O
Industrial Production Methods
Industrial production of calcium di(naphthalene-1-sulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous filtration systems to handle the increased volume of reactants and products. The final product is often subjected to additional purification steps to ensure high purity and quality .
化学反应分析
Types of Reactions
calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The sulfonate groups can be reduced to sulfinates or thiols using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Sulfinates or thiols.
Substitution: Naphthalene derivatives with substituted functional groups.
科学研究应用
Chemistry
CNS serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its sulfonate groups enable it to participate in nucleophilic substitution reactions, making it valuable for synthesizing diverse organic compounds.
Biology
In biological research, CNS is employed as a stabilizing agent for proteins and enzymes. Its unique structure allows it to form strong ionic bonds with positively charged sites on biomolecules, enhancing their stability and activity .
Medicine
CNS is being explored for its potential use in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents. Additionally, its role as a therapeutic agent is under investigation, particularly in formulations aimed at enhancing drug efficacy .
Construction Industry
CNS is primarily utilized as a superplasticizer in concrete admixtures. Its ability to reduce water content while maintaining workability makes it essential for producing high-performance concrete. Key applications include:
- Ready-mix Concrete : Enhances workability and retention performance.
- Reinforced Concrete Elements : Improves strength and durability of heavily reinforced structures.
- Industrial Floors : Increases abrasion resistance by reducing segregation and bleeding .
| Application | Benefits |
|---|---|
| Ready-mix Concrete | High workability retention |
| Industrial Floors | Enhanced abrasion resistance |
| Reinforced Concrete Slabs | Improved strength and durability |
Case Study 1: Use in Concrete Admixtures
A study demonstrated that the incorporation of CNS in concrete formulations significantly improved the compressive strength and workability of the final product. The results indicated that CNS could effectively reduce water-to-cement ratios without compromising setting times .
Case Study 2: Binder in Refractory Brick Production
Research focused on using CNS as a binder in magnesite spinel refractory bricks highlighted its effectiveness in improving the mechanical properties of the bricks. The study utilized the Taguchi method to optimize production conditions, resulting in enhanced performance suitable for high-temperature applications .
Market Insights
The global market for naphthalene sulfonates, including calcium naphthalene sulfonate, is anticipated to grow significantly due to increasing demands from the construction industry. The market size is projected to increase from $0.91 billion in 2024 to $1.28 billion by 2029, driven by urbanization and infrastructure development .
作用机制
The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .
相似化合物的比较
Similar Compounds
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness
calcium;naphthalene-1-sulfonate is unique due to its dual naphthalene sulfonate groups, which provide enhanced stability and reactivity compared to other naphthalenesulfonates. Its ability to form strong ionic and π-π interactions makes it particularly useful in various scientific and industrial applications .
属性
CAS 编号 |
19544-67-3 |
|---|---|
分子式 |
C20H14CaO6S2 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
calcium;naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
InChI 键 |
CKJFPVNRRHVMKZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Key on ui other cas no. |
19544-67-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















